molecular formula C16H22O3 B14190253 chrysotrione A CAS No. 923952-44-7

chrysotrione A

Cat. No.: B14190253
CAS No.: 923952-44-7
M. Wt: 262.34 g/mol
InChI Key: ADDOXPNZHVMEPN-UHFFFAOYSA-N
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Description

Chrysotrione A is a bioactive secondary metabolite isolated from the basidiomycete fungus Hygrophorus chrysodon. It exhibits antifungal properties, specifically against Fusarium verticillioides, a pathogen responsible for crop diseases such as maize ear rot and stalk rot . As a biocontrol agent, this compound represents a promising alternative to synthetic fungicides, aligning with sustainable agricultural practices.

Properties

CAS No.

923952-44-7

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

3-hydroxy-2-undec-10-enoylcyclopenta-2,4-dien-1-one

InChI

InChI=1S/C16H22O3/c1-2-3-4-5-6-7-8-9-10-13(17)16-14(18)11-12-15(16)19/h2,11-12,18H,1,3-10H2

InChI Key

ADDOXPNZHVMEPN-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)C1=C(C=CC1=O)O

Origin of Product

United States

Preparation Methods

The preparation of chrysotrione A involves several synthetic routes and reaction conditions. While specific details on its synthesis are limited, general methods for synthesizing similar compounds include:

Chemical Reactions Analysis

Chrysotrione A undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which chrysotrione A exerts its effects involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known that the compound can interact with various enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

This compound vs. Chrysotrione B

Both this compound and B are derived from Hygrophorus chrysodon and target Fusarium verticillioides, suggesting shared biosynthetic pathways or synergistic roles in fungal defense .

This compound vs. Agrocybin

  • Source : Agrocybin is produced by Agrocybe cylindracea, a mushroom distinct from Hygrophorus chrysodon.
  • Target Specificity : While this compound acts against Fusarium, agrocybin targets Mycosphaerella arachidicola, a peanut pathogen. This divergence highlights niche-specific adaptations in fungal biocontrol agents .

This compound vs. Lentin Antifungal Protein

  • Chemical Class : this compound is likely a small-molecule metabolite, whereas lentin is a proteinaceous inhibitor. This distinction impacts their stability, application methods, and mechanisms (e.g., enzymatic inhibition vs. membrane disruption) .

This compound vs. 1-Hydroxypyrene

  • Origin : 1-Hydroxypyrene from Cordyceps militaris targets Fusarium oxysporum, a related but distinct species from F. verticillioides.
  • Functional Role : Both compounds combat Fusarium spp., but 1-hydroxypyrene’s polycyclic aromatic structure may confer broader environmental persistence compared to this compound .

This compound vs. Phellinsin A

  • Spectrum of Activity : Phellinsin A exhibits dual activity against Gloeosporium orbiculare (apple pathogen) and Pyricularia grisea (rice blast fungus), unlike this compound’s narrower target range. This suggests Phellinsin A’s utility in diverse agricultural contexts .

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